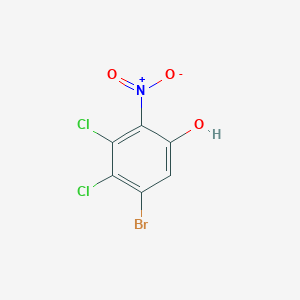

5-Bromo-3,4-dichloro-2-nitrophenol

Descripción

5-Bromo-3,4-dichloro-2-nitrophenol is a polyhalogenated nitroaromatic compound featuring a phenol core substituted with bromine (Br), chlorine (Cl), and nitro (NO₂) groups at positions 5, 3/4, and 2, respectively. While direct data on this compound are sparse in the provided evidence, structural analogs and related halogenated phenols offer insights into its behavior. The bromine and chlorine substituents enhance lipophilicity and resistance to enzymatic degradation, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Propiedades

Número CAS |

141181-77-3 |

|---|---|

Fórmula molecular |

C6H2BrCl2NO3 |

Peso molecular |

286.89 g/mol |

Nombre IUPAC |

5-bromo-3,4-dichloro-2-nitrophenol |

InChI |

InChI=1S/C6H2BrCl2NO3/c7-2-1-3(11)6(10(12)13)5(9)4(2)8/h1,11H |

Clave InChI |

KARQZFRGNYFAGM-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C(=C1Br)Cl)Cl)[N+](=O)[O-])O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dichloro-2-nitrophenol typically involves multiple steps, including nitration, halogenation, and substitution reactions. One common method involves the nitration of a precursor compound, followed by bromination and chlorination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3,4-dichloro-2-nitrophenol can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and chlorine for chlorination. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in the formation of brominated and chlorinated compounds .

Aplicaciones Científicas De Investigación

5-Bromo-3,4-dichloro-2-nitrophenol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3,4-dichloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the halogen atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical processes and pathways .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position: The nitro group at position 2 in the target compound likely increases acidity compared to non-nitrated analogs (e.g., 2,4-dichlorophenol) due to resonance stabilization of the phenoxide ion.

- Halogen Effects: Bromine’s larger atomic radius compared to chlorine may enhance steric effects, reducing reactivity in nucleophilic substitutions compared to dichlorophenols .

- Bioactivity: Bromophenols like 5-bromo-3,4-dihydroxybenzaldehyde exhibit antimicrobial activity, suggesting the target compound’s nitro and chlorine groups could modify its efficacy or toxicity .

Physicochemical and Functional Comparisons

Solubility and Stability

- The nitro group’s electron-withdrawing nature reduces water solubility compared to hydroxyl-rich bromophenols like bis(2,3-dibromo-4,5-dihydroxybenzyl) ether .

- Chlorine’s electronegativity enhances stability against oxidation relative to non-halogenated nitrophenols.

Reactivity

- Nucleophilic Aromatic Substitution: The combined electron-withdrawing effects of NO₂ and Cl groups may activate the ring for substitutions at positions ortho/para to the nitro group.

- Reduction Potential: The nitro group is reducible to an amine, a reaction pathway seen in analogs like 2-chloro-3,4-difluoroaniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.